tert-butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate
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Overview
Description
tert-Butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound is primarily used for research purposes and is known for its unique bicyclic structure, which includes a tert-butyl carbamate group and an aminobicyclo[3.2.1]octane moiety .
Preparation Methods
The synthesis of tert-butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate typically involves the reaction of 5-aminobicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate include:
tert-Butyl N-{5-aminobicyclo[2.2.1]heptan-1-yl}carbamate: A compound with a similar structure but a different bicyclic ring system.
tert-Butyl N-{5-aminobicyclo[4.2.1]nonan-1-yl}carbamate: Another related compound with a larger bicyclic ring.
These compounds share similar chemical properties but differ in their ring sizes and potential biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
tert-butyl N-(5-amino-1-bicyclo[3.2.1]octanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-6-4-5-12(14,9-13)7-8-13/h4-9,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKLLUSAMSECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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